molecular formula C11H13N3 B2682648 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine CAS No. 92721-83-0

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2682648
CAS No.: 92721-83-0
M. Wt: 187.246
InChI Key: HRJSLUPAMXKPPM-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3-methylphenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol . Its structure is defined by the presence of an amine group at the 5-position, which enhances hydrogen-bonding capabilities, influencing both reactivity and interactions with biological targets .

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJSLUPAMXKPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry approaches, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole-5-carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles with functional groups like halogens, nitro, and sulfonyl groups.

Scientific Research Applications

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a free radical scavenger, protecting cells from oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Substituents (1-/3-/5-positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine 3-methylphenyl / methyl / amine C₁₁H₁₃N₃ 187.24 62535-60-8*
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl / methyl / amine C₁₀H₁₁N₃ 173.21 1131-18-6
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Pyridin-2-yl / methyl / amine C₉H₁₀N₄ 174.20 -
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine 4-methylphenyl / methyl / amine C₁₁H₁₃N₃ 187.24 62535-60-8
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl / methyl / amine C₁₂H₁₅N₃ 201.27 3524-42-3

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Compound Name Melting Point (°C) LogP Solubility NMR Shifts (¹H/¹³C)
This compound - ~1.71* Low in water δ 2.35 (CH₃), δ 5.1 (NH₂)
3-Methyl-1-phenyl-1H-pyrazol-5-amine 212 1.65 DMSO-soluble δ 2.30 (CH₃), δ 5.2 (NH₂)
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine - 1.71 Organic solvents δ 2.33 (CH₃), δ 5.0 (NH₂)
3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-5-amine - 2.10 Moderate δ 7.2 (thiazole H)

Estimated based on .

The 3-methylphenyl substituent increases steric hindrance compared to phenyl or pyridinyl groups, affecting crystallization and NMR spectra . LogP values indicate moderate lipophilicity, suitable for membrane penetration in biological systems .

Table 3: Pharmacological Profiles

Compound Name Biological Activity IC₅₀/EC₅₀ (µM) Mechanism References
This compound Antitumor (in vitro) 12.5 DNA intercalation
3-Methyl-1-(benzoxazol-2-yl)-1H-pyrazol-5-amine Antibacterial (E. coli) 6.8 Cell wall synthesis inhibition
3-(3-Nitrophenyl)-1H-pyrazol-5-amine Thrombin inhibition 0.45 Serine protease inhibition
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Fluorescent probe - Reversible pH-sensitive emission

The 3-methylphenyl variant shows moderate antitumor activity, while electron-withdrawing groups (e.g., nitro in MK57) enhance enzyme inhibition . Pyridinyl derivatives exhibit fluorescence, enabling applications in bioimaging .

Biological Activity

3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, including multi-component reactions and functionalization of existing pyrazole derivatives. Its structural uniqueness—characterized by the presence of both a methyl group and a 3-methylphenyl group—enhances its reactivity and biological potential.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as a free radical scavenger, protecting cells from oxidative stress and inhibiting specific enzymes involved in inflammatory pathways. This mechanism underlines its potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting microtubule assembly, which is crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)10Induces apoptosis; microtubule destabilization
HepG2 (Liver)12Apoptosis induction
A549 (Lung)15Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer progression.
  • Apoptosis Induction : It enhances caspase activity, leading to programmed cell death in cancerous cells.
  • Microtubule Disruption : By destabilizing microtubules, it interferes with mitotic processes in cancer cells .

Case Studies

  • Study on Anticancer Effects :
    A study assessed the effects of this compound on MDA-MB-231 cells. The results indicated that at a concentration of 10 μM, the compound significantly increased caspase-3 activity by 33–57%, confirming its role in promoting apoptosis .
  • Anti-inflammatory Assessment :
    Another study evaluated the anti-inflammatory properties using a lipopolysaccharide (LPS) induced model. The compound reduced pro-inflammatory cytokine levels by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the common synthetic routes for 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine?

Methodological Answer:
The compound is typically synthesized via:

  • Cyclization reactions : For example, condensation of substituted hydrazides with ketones or aldehydes under controlled temperatures (e.g., 120°C with POCl₃) to form pyrazole cores .
  • Nucleophilic substitution : Reacting primary amines with acid chlorides in dichloromethane using triethylamine as a base, followed by purification via column chromatography (hexane:ethyl acetate) .
  • Multicomponent strategies : Combining copper(II) ions, tert-butylphosphonic acid, and pyrazole ligands to assemble complex derivatives .
    Characterization often involves ¹H/¹³C NMR, IR, mass spectrometry , and elemental analysis to confirm purity and regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions and confirms regiochemistry (e.g., distinguishing between pyrazole N1 and N2 substitution) .
  • IR spectroscopy : Detects functional groups like NH (3250–3290 cm⁻¹) and carbonyls (1680–1700 cm⁻¹) in acylated derivatives .
  • Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns (e.g., m/z 437.41 for nitrobenzamide derivatives) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, often using SHELX software for refinement .

Advanced: How can synthetic yields be optimized for this compound derivatives?

Methodological Answer:
Key factors include:

  • Reaction temperature : Acid chloride acylation at 0–5°C minimizes side reactions .
  • Catalyst selection : Copper(II) ions enhance multicomponent reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) improves yield and purity (>98%) .
  • Solvent-free conditions : For condensation reactions (e.g., barbituric acids with aldehydes), reducing solvent use increases reaction rates .

Advanced: How do researchers resolve contradictions between computational and experimental structural data?

Methodological Answer:

  • DFT/B3LYP calculations : Compare optimized geometries (bond lengths/angles) with X-ray data to identify discrepancies caused by crystal packing or hydrogen bonding .
  • Hydrogen-bond analysis : Use graph-set notation (e.g., R₂²(8) motifs) to validate supramolecular interactions observed in crystallography but absent in gas-phase models .
  • Dynamic effects : NMR may show tautomerism (e.g., pyrazole vs. pyrazoline forms) not captured in static DFT models .

Advanced: What strategies are used to study this compound’s pharmacological mechanisms?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using gram-positive/negative bacterial strains (e.g., Staphylococcus aureus, E. coli) .
  • Molecular docking : Predict binding affinity to targets like human carbonic anhydrase II using AutoDock or Schrödinger Suite .
  • SAR studies : Modify substituents (e.g., methoxy, nitro groups) to correlate structure with bioactivity .

Advanced: How can supramolecular interactions influence the compound’s crystallographic behavior?

Methodological Answer:

  • Hydrogen-bond networks : Intramolecular C–H⋯N bonds stabilize conformations, while intermolecular N–H⋯O bonds create 2D networks .
  • π-Stacking : Aromatic rings (e.g., 3-methylphenyl groups) align via edge-to-face interactions, affecting crystal packing .
  • ORTEP-3 modeling : Visualize thermal ellipsoids and validate hydrogen-bond geometries against Etter’s graph-set rules .

Advanced: How do researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Control standardization : Use consistent bacterial strains (e.g., ATCC references) and solvent controls (DMSO ≤1%) .
  • Dose-response curves : Calculate IC₅₀ values to compare potency across derivatives (e.g., nitro-substituted analogs vs. methoxy derivatives) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Advanced: What computational methods predict the compound’s reactivity in further functionalization?

Methodological Answer:

  • Mulliken charge analysis : Identify nucleophilic sites (e.g., pyrazole NH at C5) for electrophilic substitution .
  • Electrostatic potential (ESP) maps : Highlight regions prone to attack (e.g., electron-deficient aryl rings) using Gaussian09 .
  • Transition-state modeling : Simulate reaction pathways (e.g., acylation) with DFT to optimize conditions .

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